Cas no 1309283-20-2 ((S)-Atenolol-d7)
(S)-Atenolol-d7 Chemical and Physical Properties
Names and Identifiers
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- 1-(2-ANILINO-4-METHYL-1,3-THIAZOL-5-YL)ETHANONE
- (S)-Atenolol-d7
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- Inchi: 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D
- InChI Key: METKIMKYRPQLGS-FAPHKGRVSA-N
- SMILES: O(C1C=CC(CC(N)=O)=CC=1)C[C@H](CNC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O
(S)-Atenolol-d7 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A790087-5mg |
(S)-Atenolol-d7 |
1309283-20-2 | 5mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A790087-50mg |
(S)-Atenolol-d7 |
1309283-20-2 | 50mg |
$ 1355.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S874625-100mg |
(S)-Atenolol-d7 |
1309283-20-2 | ≥98 atom % D | 100mg |
¥4,231.00 | 2022-08-31 | |
| Key Organics Ltd | SS-4509-1MG |
(S)-Atenolol-d7 |
1309283-20-2 | >95% | 1mg |
£87.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4509-5MG |
(S)-Atenolol-d7 |
1309283-20-2 | >95% | 5mg |
£261.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4509-10MG |
(S)-Atenolol-d7 |
1309283-20-2 | >95% | 10mg |
£436.00 | 2025-02-08 | |
| A2B Chem LLC | AX33674-5mg |
(S)-Atenolol-d7 |
1309283-20-2 | 5mg |
$289.00 | 2024-04-20 | ||
| A2B Chem LLC | AX33674-50mg |
(S)-Atenolol-d7 |
1309283-20-2 | 50mg |
$1437.00 | 2024-04-20 |
(S)-Atenolol-d7 Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (S)-Atenolol-d7
Comprehensive Guide to (S)-Atenolol-d7 (CAS No. 1309283-20-2): Applications, Research, and Analytical Insights
(S)-Atenolol-d7, labeled with the CAS No. 1309283-20-2, is a deuterated isotopologue of the widely used beta-blocker (S)-Atenolol. This stable isotope-labeled compound has gained significant attention in pharmaceutical research, particularly in drug metabolism studies, quantitative bioanalysis, and clinical pharmacokinetics. The incorporation of seven deuterium atoms (d7) enhances its utility as an internal standard in LC-MS/MS (liquid chromatography-tandem mass spectrometry) workflows, minimizing matrix effects and improving analytical precision.
In recent years, the demand for high-purity isotope-labeled pharmaceuticals like (S)-Atenolol-d7 has surged, driven by advancements in precision medicine and regulatory requirements for bioequivalence testing. Researchers frequently search for "deuterated atenolol applications" or "CAS 1309283-20-2 solubility," reflecting growing interest in its physicochemical properties and deuterium kinetic isotope effects (DKIE). These properties are critical for interpreting in vivo data and optimizing dosing regimens.
The stereospecificity of (S)-Atenolol-d7 (the S-enantiomer) is another key focus area, as enantiopure drugs often exhibit distinct pharmacodynamic profiles. This aligns with trending topics like "chiral separation techniques" and "enantioselective analysis," which dominate discussions in pharmaceutical forums. Analytical chemists prioritize this compound for its ability to resolve challenges in method validation per ICH guidelines, especially when quantifying atenolol in complex biological matrices.
From a synthetic perspective, CAS 1309283-20-2 is synthesized via deuterium exchange reactions or custom deuterium incorporation during precursor synthesis. Its molecular stability (≥98% isotopic purity) makes it indispensable for long-term stability-indicating assays, a hot topic in FDA submission documents. The compound’s UV absorption spectrum and HPLC retention time are frequently compared with non-deuterated atenolol to validate analytical methods—a process often queried as "atenolol-d7 chromatographic behavior."
Emerging applications of (S)-Atenolol-d7 extend to environmental fate studies, where researchers track pharmaceutical residues in water systems using isotope dilution mass spectrometry (IDMS). This intersects with global concerns about "pharmaceutical pollution" and "green chemistry alternatives." Additionally, its role in dose-response modeling supports personalized medicine initiatives, particularly for cardiovascular diseases—a sector experiencing exponential growth due to aging populations.
For procurement specialists, understanding the storage conditions (-20°C protected from light) and supplier certifications (e.g., ISO 9001) for CAS 1309283-20-2 is essential. Queries like "atenolol-d7 suppliers cGMP" highlight the industry’s emphasis on quality compliance. Furthermore, the compound’s NMR spectral data (e.g., chemical shift differences due to deuterium) is a recurring subject in spectroscopy databases, aiding structural elucidation workflows.
In conclusion, (S)-Atenolol-d7 (1309283-20-2) represents a cornerstone in modern analytical pharmacology, bridging gaps between drug development, regulatory science, and environmental monitoring. Its versatility ensures continued relevance in addressing contemporary challenges like method ruggedness and trace-level detection, making it a staple in research laboratories worldwide.
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